3-Bromo-5-methyl-2-nitropyridine
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Overview
Description
3-Bromo-5-methyl-2-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and a nitro group at the second position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-5-methyl-2-nitropyridine can be synthesized through several methods. One common method involves the bromination of 2-methyl-5-nitropyridine. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 20-30°C .
Another method involves the nitration of 3-bromo-2-methylpyridine. This reaction uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0-5°C) to introduce the nitro group at the second position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process often involves crystallization and recrystallization techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or hydrazine hydrate.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst or hydrazine hydrate in ethanol.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
Substitution Reactions: Products include 3-amino-5-methyl-2-nitropyridine or 3-thio-5-methyl-2-nitropyridine.
Reduction Reactions: The major product is 3-bromo-5-methyl-2-aminopyridine.
Coupling Reactions: Biaryl compounds with various substituents depending on the boronic acid used.
Scientific Research Applications
3-Bromo-5-methyl-2-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyl-2-nitropyridine depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The bromine atom can participate in substitution reactions, allowing the compound to modify other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methyl-5-nitropyridine: Similar structure but with different substitution pattern.
3-Bromo-2-methoxy-5-nitropyridine: Contains a methoxy group instead of a methyl group.
2-Bromo-5-nitropyridine: Lacks the methyl group present in 3-Bromo-5-methyl-2-nitropyridine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-bromo-5-methyl-2-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(7)6(8-3-4)9(10)11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFROVGPWCJKUPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565604 |
Source
|
Record name | 3-Bromo-5-methyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155790-02-6 |
Source
|
Record name | 3-Bromo-5-methyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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